3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of a chloro group, a piperazine ring, and a benzoic acid moiety.
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the final product.
Mode of Action
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the final product.
Result of Action
As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its specific biological targets.
Action Environment
It should be stored in a dry, cool, and well-ventilated place , suggesting that factors such as humidity and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-methylpiperazine under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating advanced materials with specific properties.
Biological Studies: It serves as a tool in studying the interactions of piperazine derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine
- Methyl 3-chloro-4-(1-piperazinyl)benzoate
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
Compared to similar compounds, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBUWGQOMUQJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700193 |
Source
|
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-33-1 |
Source
|
Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.